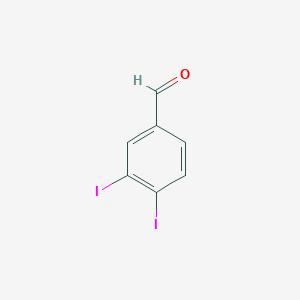

3,4-Diiodobenzaldehyde

Overview

Description

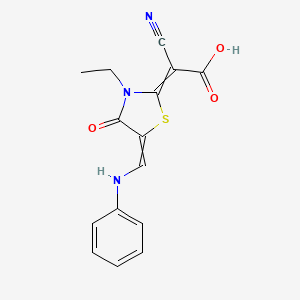

3,4-Diiodobenzaldehyde is a chemical compound with the molecular formula C7H4I2O . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 3,4-Diiodobenzaldehyde consists of a benzene ring with two iodine atoms attached at the 3rd and 4th positions and a formyl group (aldehyde group) at the 1st position . The molecular weight of this compound is 357.92 g/mol .Physical And Chemical Properties Analysis

3,4-Diiodobenzaldehyde is a solid at room temperature . It has a molecular weight of 357.92 g/mol . The compound is very slightly soluble, with a solubility of 0.16 g/L at 25 ºC . It has a density of 2.464±0.06 g/cm3 at 20 ºC 760 Torr .Scientific Research Applications

Electrocatalytic Activity

3,4-Diiodobenzaldehyde has been explored for its potential in the electrocatalytic oxidation of NADH. Electrodeposition of redox-active films derived from dihydroxybenzaldehyde (DHB) isomers, including 3,4-DHB, on glassy carbon electrodes, demonstrates catalytic activity in the electrooxidation of NADH. These findings suggest potential applications in biosensor design, particularly for biosensors based on dehydrogenase enzymatic activities (Pariente et al., 1996).

Fabrication of Hydrogels

3,4-Diiodobenzaldehyde has been used to modify collagen and prepare hydrogels. The interaction of its aldehyde group with collagen and subsequent oxidation and self-polymerization lead to a cross-linking network. This process results in hydrogels with improved thermal stability and mechanical properties, suggesting potential applications in biomedical materials (Duan et al., 2018).

Electropolymerization Studies

Studies on the electropolymerization of 3,4-dihydroxybenzaldehyde (an analog of 3,4-Diiodobenzaldehyde) at carbon paste electrodes have shown that the process is highly pH-dependent. This research is significant for understanding the electrochemical behavior of these materials, which could inform the development of advanced electrochemical sensors and devices (Delbem et al., 2002).

Modification of Collagen Fibrils

3,4-Diiodobenzaldehyde has been applied to enhance the physicochemical properties of collagen fibrils. It has been found to improve the thermal stability and mechanical strength of collagen fibrils, which could have significant implications for the development of advanced biomaterials (Duan et al., 2019).

Interaction with Human Serum Albumin

Investigations into the binding properties of 3,4-dihydroxybenzaldehyde with human serum albumin have revealed insights into how these compounds interact with proteins in the body. This research is crucial for understanding the distribution and potential therapeutic applications of these compounds in medicine (Liu et al., 2022).

Safety and Hazards

3,4-Diiodobenzaldehyde may cause skin and eye irritation and may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name |

3,4-diiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVOMXJRHYCFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697755 | |

| Record name | 3,4-Diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diiodobenzaldehyde | |

CAS RN |

477534-94-4 | |

| Record name | 3,4-Diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-1,2,4,5,6,7-hexahydropyrazolo[4,3-C]pyridin-3-one](/img/structure/B1504443.png)

![Tert-butyl 2-benzyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1504444.png)

![Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1504445.png)

![1'-(Tert-butoxycarbonyl)spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1504458.png)